molecular formula C7H7BrN2O B3045772 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide CAS No. 1134943-27-3

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide

Cat. No.: B3045772
CAS No.: 1134943-27-3
M. Wt: 215.05 g/mol
InChI Key: HUFZGLLCNHXTMX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-HT6 Receptor Antagonists for Cognitive Disorders

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide derivatives have been explored as 5-HT6 receptor antagonists, showing promise in treating cognitive deficits associated with dementia and Alzheimer's disease. These compounds have been found to exhibit high binding affinity and selectivity, with certain derivatives demonstrating procognitive properties and potential in addressing memory deficits and depressive/anxiety symptoms related to Alzheimer's disease (Grychowska et al., 2016).

Serotonergic and Dopaminergic Receptor Modulation

Some this compound derivatives have been synthesized as novel ligands for 5-HT6 receptors, displaying high affinity and full agonist properties. These compounds have shown potential in influencing serotonergic and dopaminergic systems, which could be relevant for treating disorders like obsessive-compulsive disorder and other anxiety-related conditions (Bernotas et al., 2009).

Peroxisome Proliferator-Activated Receptor Agonists

Derivatives of 1H-Pyrrolo[3,2-b]pyridin-5-ol have been investigated for their agonistic activity on human peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. These studies have led to insights into structure-activity relationships and the identification of compounds effective in reducing elevated plasma triglyceride levels, offering a new avenue for therapeutic intervention in metabolic disorders (Miyachi et al., 2019).

Phosphodiesterase 10A Antagonists

The structural development of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives has led to the discovery of potent phosphodiesterase 10A (PDE10A) inhibitors. These compounds have shown significant selectivity and potency, with potential applications in treating disorders characterized by altered PDE10A activity, such as schizophrenia and other psychotic conditions (Lingam et al., 2015).

Properties

IUPAC Name

1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.BrH/c10-7-2-1-5-6(9-7)3-4-8-5;/h1-4,8H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFZGLLCNHXTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646699
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134943-27-3
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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